molecular formula C14H23N2O9P B10776448 2'-O-Butyl-5-methyluridine

2'-O-Butyl-5-methyluridine

Cat. No.: B10776448
M. Wt: 394.31 g/mol
InChI Key: WSAMAMLAATZRPR-PRULPYPASA-N
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Description

2’-O-Butyl-5-Methyluridine is a modified nucleoside belonging to the class of pyrimidine ribonucleoside monophosphates. These compounds are characterized by a pyrimidine base linked to a ribose moiety with a monophosphate group. The modification at the 2’ position with a butyl group and the methylation at the 5 position of uridine make this compound unique and of significant interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Butyl-5-Methyluridine typically involves the alkylation of 5-methyluridine at the 2’ position. This can be achieved through phase transfer catalysis (PTC) to facilitate the alkylation reaction. The reaction conditions often include the use of a suitable base and an alkylating agent under controlled temperature and solvent conditions .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to minimize chromatographic purifications and maximize yield. This involves the use of low-cost reagents and one-pot synthesis strategies. The process is designed to be scalable, allowing for the production of multigram quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Butyl-5-Methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of modified nucleosides .

Mechanism of Action

The mechanism of action of 2’-O-Butyl-5-Methyluridine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA. The butyl and methyl modifications can influence the binding affinity and resistance to nucleases, making it a valuable tool in therapeutic applications. The compound can also be metabolized into active forms that exert specific effects on molecular targets and pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison: 2’-O-Butyl-5-Methyluridine is unique due to the presence of both butyl and methyl modifications, which confer distinct properties such as increased stability and resistance to enzymatic degradation. This makes it more suitable for certain therapeutic applications compared to its analogs .

Properties

Molecular Formula

C14H23N2O9P

Molecular Weight

394.31 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-butoxy-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C14H23N2O9P/c1-3-4-5-23-11-10(17)9(7-24-26(20,21)22)25-13(11)16-6-8(2)12(18)15-14(16)19/h6,9-11,13,17H,3-5,7H2,1-2H3,(H,15,18,19)(H2,20,21,22)/t9-,10-,11-,13-/m1/s1

InChI Key

WSAMAMLAATZRPR-PRULPYPASA-N

Isomeric SMILES

CCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O

Canonical SMILES

CCCCOC1C(C(OC1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O

Origin of Product

United States

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